molecular formula C12H17NO B146113 N-Butylacetanilide CAS No. 91-49-6

N-Butylacetanilide

Cat. No.: B146113
CAS No.: 91-49-6
M. Wt: 191.27 g/mol
InChI Key: ZWDZJRRQSXLOQR-UHFFFAOYSA-N
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Description

N-Butylacetanilide, also known as N-butyl-N-phenylacetamide, is an organic compound with the molecular formula C12H17NO. It is a derivative of acetanilide, where the hydrogen atom of the amide group is replaced by a butyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylacetanilide can be synthesized through the reaction of acetanilide with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The general reaction is as follows:

C6H5NHCOCH3 + C4H9Br → C6H5N(C4H9)COCH3 + HBr\text{C6H5NHCOCH3 + C4H9Br → C6H5N(C4H9)COCH3 + HBr} C6H5NHCOCH3 + C4H9Br → C6H5N(C4H9)COCH3 + HBr

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common in industrial production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield N-butylaniline and acetic acid. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

N-Butylacetanilide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butylacetanilide involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to its observed biological activities. The exact molecular pathways are still under investigation, but it is known to interact with cellular proteins and influence various biochemical processes .

Comparison with Similar Compounds

    Acetanilide: The parent compound, differing by the absence of the butyl group.

    N-Methylacetanilide: Similar structure but with a methyl group instead of a butyl group.

    N-Ethylacetanilide: Contains an ethyl group instead of a butyl group.

Comparison: N-Butylacetanilide is unique due to the presence of the butyl group, which imparts different physicochemical properties compared to its analogs. This structural variation can influence its solubility, reactivity, and biological activity, making it distinct in its applications and effects .

Properties

IUPAC Name

N-butyl-N-phenylacetamide
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InChI

InChI=1S/C12H17NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3
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InChI Key

ZWDZJRRQSXLOQR-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C
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Molecular Formula

C12H17NO
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DSSTOX Substance ID

DTXSID2042197
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Molecular Weight

191.27 g/mol
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Physical Description

mp = 24.5 deg C; [HSDB] Colorless liquid; mp = 24.0 deg C; [MSDSonline]
Record name N-Butylacetanilide
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Boiling Point

281 °C @ 760 MM HG
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Flash Point

286 °F CC
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Solubility

INSOL IN WATER
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Density

0.9912 @ 20 °C/4 °C
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CAS No.

91-49-6
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Melting Point

24.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of N-Butylacetanilide based on the provided research papers?

A1: The research papers primarily highlight this compound's effectiveness as an arthropod repellent, specifically against ticks. It was a key component of the M-1960 clothing impregnant used by the military, providing protection against ticks.

Q2: Are there any analytical methods available to quantify this compound in a mixture?

A3: Yes, quantitative gas chromatography has been successfully employed to analyze this compound within the M-1960 mixture. This method allows for the separation and quantification of this compound alongside other repellent components like 2-butyl-2-ethyl-1,3-propanediol and benzyl benzoate.

Q3: What is known about the material compatibility of this compound when used as a repellent?

A4: Research indicates that incorporating this compound into the M-1960 repellent formulation, particularly alongside the water repellent Quarpel, can impact its stability and wash-resistance on fabrics. Interestingly, combining M-1960 with a detoxicant for chemical warfare agents actually enhanced the duration of tick repellency, highlighting the importance of understanding interactions within complex formulations.

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